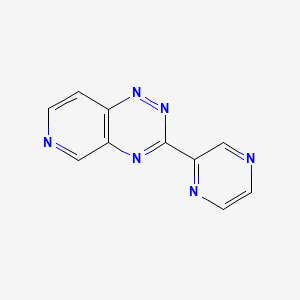

3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that features a unique structure combining pyrazine and pyrido-triazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazine derivatives with pyrido-triazine precursors in the presence of catalysts and under controlled temperatures . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

化学反応の分析

Types of Reactions

3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .

科学的研究の応用

1.1. Anticancer Activity

Recent studies have demonstrated the potential of 3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine derivatives as anticancer agents. A notable investigation focused on synthesizing new sulfonyl derivatives of pyrazolo[4,3-e][1,2,4]triazines and their evaluation against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds exhibited stronger cytotoxic activity than cisplatin and induced apoptosis through caspase activation pathways .

Table 1: Anticancer Activity of Pyrazin-2-yl Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2a | MCF-7 | 15 | Apoptosis via caspases |

| 2b | MDA-MB-231 | 10 | Apoptosis via caspases |

| 3b | MCF-7 | 12 | Apoptosis via caspases |

1.2. Adenosine Receptor Antagonists

Another application involves the development of adenosine receptor antagonists. Compounds derived from this scaffold have shown high affinity for the human A(3) adenosine receptor, with some derivatives demonstrating effective neuroprotective properties in models of cerebral ischemia. These findings suggest a potential therapeutic role in neurodegenerative diseases .

2.1. Phosphodiesterase Inhibition

The compound has also been identified as a selective inhibitor for phosphodiesterases (PDEs), particularly PDE2 and PDE10. These enzymes are critical for regulating intracellular levels of cyclic nucleotides, which are vital for various cellular processes. The structure-activity relationship studies revealed that modifications to the phenyl ring improved selectivity and potency against these targets .

Table 2: PDE Inhibition Potency

| Compound | PDE Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| 6 | PDE2 | 50 | High |

| 12 | PDE10 | 30 | Moderate |

3.1. Neuroprotective Effects

The neuroprotective properties of certain derivatives have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate adenosine receptors suggests potential applications in managing symptoms or slowing disease progression .

4.1. Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Recent advancements in synthetic methodologies have enhanced yields and purity of the final products, facilitating further biological testing .

4.2. Structure–Activity Relationship Studies

In silico docking studies have provided insights into the binding interactions of these compounds with their respective biological targets, aiding in the rational design of more potent analogs .

作用機序

The mechanism of action of 3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key amino acid residues in the active site, stabilizing the inhibitor-enzyme complex .

類似化合物との比較

Similar Compounds

- Pyrazolo[3,4-d]pyrimidine

- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Comparison

3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific ring structure, which imparts distinct biological activities compared to similar compounds. While pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine also exhibit CDK inhibition, this compound has shown superior cytotoxic activities against certain cancer cell lines .

生物活性

3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings on its biological activity, focusing on its anticancer properties and mechanisms of action.

- Molecular Formula : C₁₀H₆N₆

- CAS Number : 516618

- Molecular Weight : 202.19 g/mol

Recent studies have highlighted the compound's role in inducing apoptosis in cancer cells. Specifically, it has been shown to activate caspases (caspase 3/7, 8, and 9), which are crucial proteins in the apoptotic pathway. The activation of these caspases leads to programmed cell death, a desirable outcome in cancer treatment .

Key Findings:

- Caspase Activation : Compound 3b (a derivative of the triazine) significantly increased apoptosis through caspase activation in breast cancer cell lines MCF-7 and MDA-MB-231 .

- NF-kB Suppression : It was found to inhibit NF-kB expression while promoting tumor suppressor proteins such as p53 and Bax, alongside reactive oxygen species (ROS) production .

- Autophagy Induction : The compound also triggers autophagy by increasing autophagosome formation and inhibiting mTOR pathways .

Anticancer Activity

The anticancer efficacy of various derivatives of this compound has been evaluated against multiple cancer cell lines. Notably:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3b | MCF-7 | <0.25 | Induces apoptosis via caspase activation |

| 3b | MDA-MB-231 | <0.25 | Suppresses NF-kB; promotes p53 and Bax |

| 2a | MCF-10A (normal) | >10 | Weaker effect compared to cancer cells |

These results indicate that the compounds exhibit significantly stronger cytotoxic effects against cancer cells compared to normal cells, suggesting a selective action that could minimize side effects in therapeutic applications .

Case Studies

- Study on Cytotoxic T Lymphocytes (CTL) :

- MTT Assay Results :

特性

CAS番号 |

121845-67-8 |

|---|---|

分子式 |

C10H6N6 |

分子量 |

210.19 g/mol |

IUPAC名 |

3-pyrazin-2-ylpyrido[3,4-e][1,2,4]triazine |

InChI |

InChI=1S/C10H6N6/c1-2-11-5-8-7(1)15-16-10(14-8)9-6-12-3-4-13-9/h1-6H |

InChIキー |

QUVLRVYXZDLTJR-UHFFFAOYSA-N |

正規SMILES |

C1=CN=CC2=C1N=NC(=N2)C3=NC=CN=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。